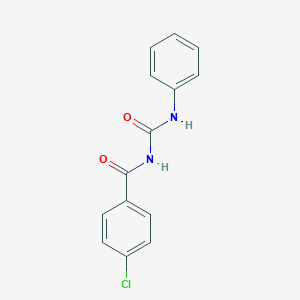

N-(4-chlorobenzoyl)-N'-phenylurea

Beschreibung

N-(4-Chlorobenzoyl)-N'-phenylurea is a synthetic urea derivative characterized by a 4-chlorobenzoyl group attached to one nitrogen of the urea backbone and a phenyl group on the other nitrogen. The 4-chloro substituent on the benzoyl moiety likely influences electronic and steric properties, affecting binding affinity and bioactivity .

Eigenschaften

Molekularformel |

C14H11ClN2O2 |

|---|---|

Molekulargewicht |

274.7 g/mol |

IUPAC-Name |

4-chloro-N-(phenylcarbamoyl)benzamide |

InChI |

InChI=1S/C14H11ClN2O2/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) |

InChI-Schlüssel |

JACVPPZEQLZNQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzoyl-Phenylurea Derivatives

Compounds with variations in the benzoyl substituent (e.g., methoxy, methyl, or cyanophenyl groups) demonstrate how substituent position and electronic nature modulate activity.

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Phenylurea-Based Cytokinins

Urea derivatives such as CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea) and TDZ (thidiazuron) are potent cytokinins used in agriculture to promote fruit growth and delay senescence.

Table 2: Cytokinin Activity Comparison

Key Observations :

- Unlike CPPU and TDZ, this compound lacks a heterocyclic substituent (e.g., pyridyl or thiadiazolyl), which is critical for cytokinin receptor activation .

- The benzoyl group may redirect bioactivity toward mammalian targets (e.g., anticancer or anti-inflammatory pathways) rather than plant hormone mimicry .

Anti-Inflammatory and Anticancer Ureas

N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives demonstrate anti-inflammatory activity via p38 MAP kinase inhibition, highlighting the importance of heterocyclic moieties . In contrast, this compound derivatives may prioritize interactions with tyrosine kinases or apoptotic pathways, as seen in cytotoxic benzoyl-phenylureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.